2-Hydroxy-2-methylpropane-1-sulfonamide
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Overview
Description
2-Hydroxy-2-methylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C4H11NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a hydroxy-methylpropane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methylpropane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, followed by reaction with amines to form sulfonamides .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines. This method is known for its high yield and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.
Substitution: Reaction with amines to form sulfonamides.
Coupling Reactions: Oxidative coupling of thiols and amines
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), thionyl chloride (SOCl2), and N-chlorosuccinimide (NCS).
Catalysts: Iodine (I2) and other metal-free catalytic systems
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2-Hydroxy-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Sulfamethazine: A sulfonamide drug used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
2-Hydroxy-2-methylpropane-1-sulfonamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,6)3-9(5,7)8/h6H,3H2,1-2H3,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCSAWCKSLAWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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